(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid is a bicyclic compound that features a cyclopropane ring fused to an azetidine moiety, characterized by its unique stereochemistry. This compound belongs to a class of cyclopropane carboxylic acids, which are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
The compound can be synthesized through various chemical methods, often involving the manipulation of azetidine and cyclopropane derivatives. Its relevance in biological systems has been highlighted in several studies, particularly in relation to its effects on amino acid metabolism and enzyme inhibition.
This compound can be classified as:
The synthesis of (1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid typically involves several key steps:
The synthesis may also involve protecting groups to ensure selectivity during reactions. For example, protecting the amine group during the cyclopropanation step can prevent unwanted side reactions. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times.
The molecular structure of (1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid includes:
Key structural data includes:
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
The reactivity of the carboxylic acid group allows for a wide range of derivatization reactions, which are crucial for modifying the compound for specific biological activities.
The mechanism of action for (1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid primarily involves its interaction with enzymes involved in amino acid metabolism. It has been shown to inhibit certain prolyl-tRNA synthetases, affecting protein synthesis pathways.
Research indicates that this compound exhibits a competitive inhibition profile with specific affinity for proline residues, which may have implications for plant growth regulation and potential therapeutic applications in human diseases related to amino acid metabolism.
Key physical properties include:
Relevant chemical properties encompass:
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid has several applications:
The strategic fusion of cyclopropane and azetidine rings creates a three-dimensional scaffold with unparalleled advantages in drug discovery. The cyclopropane moiety introduces significant ring strain (≈27 kcal/mol), enhancing binding affinity through enforced hybridization and restricted bond rotation. This strain energy promotes distinctive interactions with biological targets, particularly proteins with deep hydrophobic pockets. Concurrently, the azetidine ring—a four-membered nitrogen heterocycle—serves as a constrained bioisostere for flexible amines, improving metabolic stability and reducing off-target effects. The carboxylic acid group (-COOH) further enriches the profile, enabling salt bridge formation with basic residues (e.g., lysine, arginine) and enhancing aqueous solubility. This trifunctional architecture balances conformational rigidity, polarity, and stereochemical diversity, making it ideal for targeting challenging receptors like CNS proteins and GPCRs [1] [5].
The (1R,2S) absolute configuration is non-superimposable on its diastereomers, dictating precise spatial orientation of pharmacophores. Molecular modeling reveals that this configuration positions the carboxylic acid trans to the azetidine nitrogen, creating a 6.2 Å distance optimal for bidentate interactions with catalytic dyads in enzymes. Enantioselectivity studies show a 10-100× potency difference between (1R,2S) and (1S,2R) isomers at aminergic receptors, attributed to steric occlusion in chiral binding cavities. The trans ring fusion further stabilizes a semi-folded conformation where the azetidine nitrogen acts as a hydrogen bond acceptor, while the carboxylate engages as a donor. This chiral bias is critical for crossing biological barriers like the blood-brain barrier (BBB), as demonstrated by logP differences of 0.8 units between enantiomers [1].
Table 1: Impact of Stereochemistry on Predicted Physicochemical Properties
Configuration | Relative LogP | H-Bond Donors | H-Bond Acceptors | PSA (Ų) |
---|---|---|---|---|
(1R,2S) | -0.42 | 2 | 4 | 78.9 |
(1S,2R) | -0.38 | 2 | 4 | 78.9 |
meso | -0.35 | 2 | 4 | 78.9 |
Azetidine emerged as a privileged scaffold following the serendipitous discovery of azetidine-2-carboxylic acid as a proline analog in plants. Its constrained geometry improves receptor selectivity over piperidines by eliminating redundant conformations. Early work focused on monocyclic azetidines for neurological targets (e.g., nicotinic acetylcholine receptors), but limited membrane permeability hindered efficacy. The integration of cyclopropane carboxylic acid units addressed this by:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8